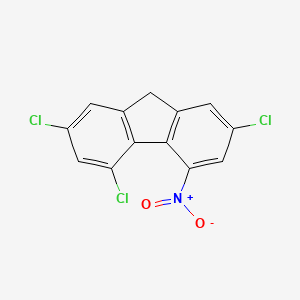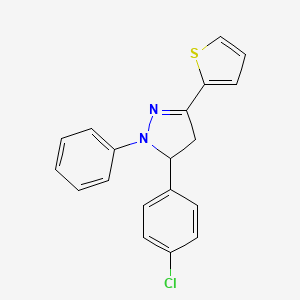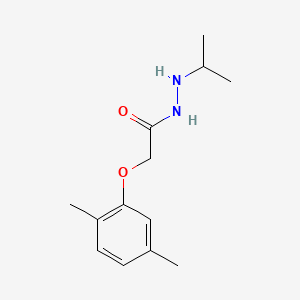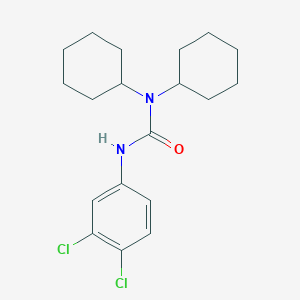
2,4,7-Trichloro-5-nitro-9h-fluorene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4,7-Trichloro-5-nitro-9h-fluorene is a chemical compound with the molecular formula C13H6Cl3NO2. It is a derivative of fluorene, a polycyclic aromatic hydrocarbon, and is characterized by the presence of three chlorine atoms and one nitro group attached to the fluorene core .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,7-Trichloro-5-nitro-9h-fluorene typically involves the nitration of 2,4,7-trichlorofluorene. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same nitration reaction, but with optimized reaction conditions and equipment to ensure safety and efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
2,4,7-Trichloro-5-nitro-9h-fluorene undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols can be used to replace the chlorine atoms under appropriate conditions.
Major Products Formed
Reduction: The major product is 2,4,7-trichloro-5-amino-9h-fluorene.
Substitution: Depending on the nucleophile used, various substituted derivatives of this compound can be formed.
Applications De Recherche Scientifique
2,4,7-Trichloro-5-nitro-9h-fluorene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmacological agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2,4,7-Trichloro-5-nitro-9h-fluorene involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The pathways involved include oxidative stress and modulation of signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4,7-Trinitro-9h-fluorene: Similar in structure but with three nitro groups instead of one.
2,4,7-Trichloro-9h-fluorene: Lacks the nitro group, making it less reactive in certain chemical reactions.
Uniqueness
2,4,7-Trichloro-5-nitro-9h-fluorene is unique due to the presence of both chlorine and nitro groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various research and industrial applications .
Propriétés
Numéro CAS |
91821-44-2 |
|---|---|
Formule moléculaire |
C13H6Cl3NO2 |
Poids moléculaire |
314.5 g/mol |
Nom IUPAC |
2,4,7-trichloro-5-nitro-9H-fluorene |
InChI |
InChI=1S/C13H6Cl3NO2/c14-8-2-6-1-7-3-9(15)5-11(17(18)19)13(7)12(6)10(16)4-8/h2-5H,1H2 |
Clé InChI |
HRIWEKZSCSQFNG-UHFFFAOYSA-N |
SMILES canonique |
C1C2=C(C(=CC(=C2)Cl)[N+](=O)[O-])C3=C1C=C(C=C3Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















![ethyl (2E)-3-[2-(diphenylmethylene)hydrazino]-2-butenoate](/img/structure/B11950901.png)
